Cas no 162129-60-4 (ethyl trans-2-(tert-butoxycarbonylamino)cyclopropanecarboxylate)

Ethyl trans-2-(tert-butoxycarbonylamino)cyclopropanecarboxylate is a versatile cyclopropane derivative widely used in organic synthesis and pharmaceutical research. Its key advantages include the presence of both a Boc-protected amino group and an ethyl ester moiety, enabling selective deprotection and further functionalization. The trans-configuration ensures stereochemical control in downstream reactions, making it valuable for constructing chiral intermediates. The tert-butoxycarbonyl (Boc) group offers stability under basic conditions while allowing mild acidic deprotection. This compound is particularly useful in peptide mimetics and bioactive molecule synthesis, where cyclopropane rings enhance conformational rigidity. Its high purity and well-defined structure facilitate reproducible results in complex synthetic pathways.
ethyl trans-2-(tert-butoxycarbonylamino)cyclopropanecarboxylate structure
162129-60-4 structure
Product Name:ethyl trans-2-(tert-butoxycarbonylamino)cyclopropanecarboxylate
CAS No:162129-60-4
MF:C11H19NO4
MW:229.27286362648
MDL:MFCD27922172
CID:4727487
PubChem ID:11009741
Update Time:2025-06-12

ethyl trans-2-(tert-butoxycarbonylamino)cyclopropanecarboxylate Chemical and Physical Properties

Names and Identifiers

    • TRANS-ETHYL 2-(BOC-AMINO)CYCLOPROPANECARBOXYLATE
    • trans-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate
    • FCH3945155
    • FCH3600398
    • AX8267098
    • trans-2-Bocamino-cyclopropanecarboxylic acid ethyl ester
    • ethyl trans-2-(tert-butoxycarbonylamino)cyclopropanecarboxylate
    • trans-2-Boc-amino-cyclopropanecarboxylic acid ethyl ester
    • AS-42477
    • A1-02460
    • 162129-60-4
    • 613261-17-9
    • (1R,2R)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate
    • SCHEMBL17234603
    • CS-0340074
    • Ethyl (1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate
    • MFCD27922172
    • trans-2-(Boc-amino)cyclopropanecarboxylic acid ethyl ester
    • AKOS027322861
    • Cyclopropanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester, (1R,2R)-rel-
    • MDL: MFCD27922172
    • Inchi: 1S/C11H19NO4/c1-5-15-9(13)7-6-8(7)12-10(14)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,12,14)/t7-,8-/m1/s1
    • InChI Key: WQCFOWMOJLYSPS-HTQZYQBOSA-N
    • SMILES: O(CC)C([C@@H]1C[C@H]1NC(=O)OC(C)(C)C)=O

Computed Properties

  • Exact Mass: 229.13140809g/mol
  • Monoisotopic Mass: 229.13140809g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 282
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 64.599

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ethyl trans-2-(tert-butoxycarbonylamino)cyclopropanecarboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:162129-60-4)ethyl trans-2-(tert-butoxycarbonylamino)cyclopropanecarboxylate
Order Number:A1027517
Stock Status:in Stock
Quantity:5.0g/10.0g/25.0g/50.0g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:35
Price ($):397.0/662.0/1323.0/2117.0
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Additional information on ethyl trans-2-(tert-butoxycarbonylamino)cyclopropanecarboxylate

Ethyl trans-2-(tert-butoxycarbonylamino)cyclopropanecarboxylate (CAS No. 162129-60-4): An Overview of Its Synthesis, Applications, and Recent Research Developments

Ethyl trans-2-(tert-butoxycarbonylamino)cyclopropanecarboxylate (CAS No. 162129-60-4) is a versatile organic compound that has garnered significant attention in the fields of synthetic chemistry, pharmaceutical research, and materials science. This compound is characterized by its unique cyclopropane ring and the tert-butoxycarbonyl (Boc) protecting group, which make it an important intermediate in the synthesis of various bioactive molecules and pharmaceuticals.

The synthesis of ethyl trans-2-(tert-butoxycarbonylamino)cyclopropanecarboxylate typically involves a multi-step process. One common approach is the reaction of ethyl cyclopropanecarboxylate with tert-butyl carbamate in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). This reaction forms an amide bond, which is then stereoselectively converted to the desired trans isomer through a series of chiral catalysts or reagents. The choice of catalyst and reaction conditions is crucial for achieving high yields and stereoselectivity.

Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes for the production of ethyl trans-2-(tert-butoxycarbonylamino)cyclopropanecarboxylate. For instance, a study published in the *Journal of Organic Chemistry* reported the use of enantioselective organocatalysis to achieve high enantiomeric excess (ee) values in the synthesis of this compound. This approach not only improves the yield but also reduces the formation of by-products, making it a more sustainable option for industrial applications.

In the realm of pharmaceutical research, ethyl trans-2-(tert-butoxycarbonylamino)cyclopropanecarboxylate serves as a valuable building block for the synthesis of various drugs and drug candidates. The tert-butoxycarbonyl (Boc) protecting group can be selectively removed under mild conditions, allowing for further functionalization and modification of the molecule. This flexibility makes it an ideal intermediate for the development of novel therapeutics targeting specific biological pathways.

One notable application of this compound is in the synthesis of cyclopropyl-containing peptides, which have shown promise in various therapeutic areas, including cancer treatment and neurodegenerative diseases. A recent study published in *Bioorganic & Medicinal Chemistry* demonstrated that cyclopropyl-containing peptides derived from ethyl trans-2-(tert-butoxycarbonylamino)cyclopropanecarboxylate exhibited enhanced stability and bioavailability compared to their linear counterparts. These findings highlight the potential of this compound in drug design and development.

Beyond pharmaceuticals, ethyl trans-2-(tert-butoxycarbonylamino)cyclopropanecarboxylate has also found applications in materials science. The unique properties of cyclopropane rings, such as their strain energy and reactivity, make them valuable components in the synthesis of advanced materials with tailored properties. For example, a study published in *Advanced Materials* explored the use of this compound as a monomer in the preparation of polymer-based nanomaterials with enhanced mechanical strength and thermal stability.

Despite its numerous applications, there are ongoing challenges associated with the large-scale production and purification of ethyl trans-2-(tert-butoxycarbonylamino)cyclopropanecarboxylate. Researchers are continuously working on developing more efficient synthetic routes and purification techniques to address these challenges. One promising approach is the use of continuous flow chemistry, which offers several advantages over traditional batch processes, including better control over reaction conditions, higher throughput, and reduced waste generation.

In conclusion, ethyl trans-2-(tert-butoxycarbonylamino)cyclopropanecarboxylate (CAS No. 162129-60-4) is a multifaceted compound with significant potential in various scientific disciplines. Its unique chemical structure and versatile reactivity make it an indispensable intermediate in synthetic chemistry, pharmaceutical research, and materials science. As research continues to advance, it is likely that new applications and improvements in its synthesis will further enhance its importance in these fields.

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Amadis Chemical Company Limited
(CAS:162129-60-4)ethyl trans-2-(tert-butoxycarbonylamino)cyclopropanecarboxylate
A1027517
Purity:99%/99%/99%/99%
Quantity:5.0g/10.0g/25.0g/50.0g
Price ($):397.0/662.0/1323.0/2117.0
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